3-Amino-2-hydroxyhexanoic acid

Stereochemistry Chiral building block Pharmaceutical intermediate

3-Amino-2-hydroxyhexanoic acid (CAS 166196-05-0) is a non‑proteinogenic β‑hydroxy‑α‑amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. ChemSpider entry 8806021 records the compound with 0 of 2 defined stereocenters, indicating that the commercial product sold under this CAS number is a stereoisomer mixture rather than a single enantiomer.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 166196-05-0
Cat. No. B066480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxyhexanoic acid
CAS166196-05-0
Synonyms3-Amino-2-hydroxyhexanoic acid
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)O)O)N
InChIInChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
InChIKeyOIFGOYXLBOWNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxyhexanoic acid (CAS 166196-05-0) Procurement Guide: What Research and Industrial Buyers Need to Know


3-Amino-2-hydroxyhexanoic acid (CAS 166196-05-0) is a non‑proteinogenic β‑hydroxy‑α‑amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . ChemSpider entry 8806021 records the compound with 0 of 2 defined stereocenters, indicating that the commercial product sold under this CAS number is a stereoisomer mixture rather than a single enantiomer . It is catalogued by multiple suppliers as a research‑grade intermediate with a typical minimum purity of 95% and is scalable to multi‑hundred‑kilogram quantities [1].

Why 3-Amino-2-hydroxyhexanoic acid Cannot Be Replaced by Generic β-Hydroxy-α-Amino Acid Analogs Without Quantitative Risk


The β‑hydroxy‑α‑amino acid scaffold presents two chiral centres, giving rise to four distinct stereoisomers, each with unique CAS numbers and documented roles in specific active pharmaceutical ingredient (API) syntheses . For instance, the (2S,3S)‑enantiomer is a key intermediate for the hepatitis C protease inhibitor telaprevir, whereas the (2R,3S)‑form is referred to as L‑allo‑isoleucine [1]. The commercial product CAS 166196‑05‑0, which lacks defined stereochemistry, is therefore not a direct substitute for any single enantiomer when stereochemical integrity dictates biological or synthetic utility . Positional isomers such as 2‑amino‑3‑hydroxyhexanoic acid further differ in the placement of the amino and hydroxyl groups, altering hydrogen‑bonding networks and metal‑chelation geometry [2].

Quantitative Comparative Evidence: Where 3-Amino-2-hydroxyhexanoic Acid (166196-05-0) Shows Measurable Differences from Closest Analogs


Stereochemical Composition: CAS 166196-05-0 vs. Single-Enantiomer Products

According to the ChemSpider record, the compound registered under CAS 166196‑05‑0 has '0 of 2 defined stereocentres', meaning it is supplied as a mixture of stereoisomers . In contrast, the (2S,3S)‑enantiomer (CAS 160801‑76‑3) and the (2R,3S)‑enantiomer (CAS 160801‑75‑2) are separately catalogued with fully defined stereochemistry . This compositional difference has direct economic and synthetic consequences.

Stereochemistry Chiral building block Pharmaceutical intermediate

Bulk Supply Scale: 3-Amino-2-hydroxyhexanoic Acid vs. Single Enantiomers

Capot Chemical lists CAS 166196‑05‑0 with a production scale of 'Up to 500 kgs' and a minimum HPLC purity of 98% [1]. In contrast, the (3S)‑enantiomer (CAS 402959‑32‑4) is typically offered in gram‑to‑sub‑kilogram research quantities (e.g., 100 mg to 1 kg) by most suppliers [2]. This indicates that the racemic mixture is manufactured at industrial scale, whereas the enantiopure forms are produced at laboratory or pilot scale.

Process chemistry Scale-up Cost of goods

Purity Profile: 3-Amino-2-hydroxyhexanoic Acid (166196-05-0) vs. Common Research-Grade Analogs

Two independent suppliers report the purity of CAS 166196‑05‑0 as 95% (AKSci) and 98% (Capot Chemical, minimum HPLC) [1]. For the single enantiomer (3S)‑3‑amino‑2‑hydroxyhexanoic acid, commercial purities range from 97% (Macklin) to '≥97%' (Aladdin) [2]. The racemic product therefore matches or exceeds the enantiopure product in chemical purity, while offering substantially different stereochemical composition.

Purity Quality control HPLC

Positional Isomer Differentiation: 3-Amino-2-hydroxy vs. 2-Amino-3-hydroxyhexanoic Acid

In 3‑amino‑2‑hydroxyhexanoic acid the hydroxyl group is on the α‑carbon (C2) and the amino group on the β‑carbon (C3). In the positional isomer 2‑amino‑3‑hydroxyhexanoic acid the functional groups are swapped . The (3S)‑3‑amino‑2‑hydroxy isomer has a calculated logP of 0.2596 and a polar surface area (PSA) of 83.55 Ų . While no equivalent data for the 2‑amino‑3‑hydroxy isomer were located in the open literature, the adjacency of the amino and hydroxyl groups in the 3‑amino‑2‑hydroxy scaffold enhances intramolecular hydrogen bonding and metal‑chelating capacity, a property noted in technical introductions [1].

Regiochemistry Hydrogen bonding Chelation

Note on Limited High-Strength Comparative Evidence

A systematic search of primary research literature, patent databases, and authoritative chemical registries (PubMed, Google Scholar, USPTO, Espacenet, PubChem) returned no head‑to‑head biological or physicochemical studies comparing 3‑amino‑2‑hydroxyhexanoic acid (CAS 166196‑05‑0) directly against its stereoisomers or positional isomers. The quantitative differentiation evidence available is therefore predominantly limited to stereochemical identity, supplier‑reported purity, and production scale. Statements regarding biological activity, enzyme kinetics, or in vivo performance for this specific CAS number cannot be substantiated with comparator data at the time of this analysis.

Evidence gap Data availability

Highest-Value Application Scenarios for 3-Amino-2-hydroxyhexanoic Acid (166196-05-0)


Process Development and Scale‑Up of β‑Hydroxy‑α‑Amino Acid Intermediates

For medicinal chemistry and process R&D teams requiring multi‑kilogram quantities of the β‑hydroxy‑α‑amino acid backbone for SAR exploration or pilot‑plant campaigns, CAS 166196‑05‑0 is the only variant available at scale (up to 500 kg per batch [1]) with defined purity (95–98% [1]). Purchasing the racemic mixture for early‑stage derivatisation, followed by chiral resolution only when an active lead is identified, offers a cost‑effective procurement strategy.

Chiral Building Block for Enantioselective Synthesis Method Development

The compound serves as a substrate for developing and benchmarking novel enantioselective synthetic methodologies, such as diastereoselective enolate hydroxylation [2]. Because CAS 166196‑05‑0 is an undefined stereoisomer mixture, it constitutes an ideal starting material for demonstrating a new resolution or asymmetric synthesis protocol that can separate or selectively produce one enantiomer.

Coordination Chemistry and Metal‑Chelation Studies

The vicinal amino (C3) and hydroxyl (C2) groups create a bidentate chelation motif [3]. Research groups investigating metal‑amino acid complexes for catalysis or materials science can use the racemic compound as a cost‑effective ligand precursor, with the awareness that stereochemical outcomes may differ from those obtained with enantiopure ligands.

Early‑Stage Medicinal Chemistry SAR Exploration

When the initial goal is to probe the contribution of the β‑hydroxy‑α‑amino acid scaffold to target binding without stereochemical bias, the racemic compound (CAS 166196‑05‑0) provides a faster and lower‑cost alternative to purchasing all four individual enantiomers . Hits identified from the racemic screen can then justify the investment in enantiopure synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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